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Compound of Interest

Compound Name:
1-(4-Aminophenyl)-4-(4-

hydroxyphenyl)piperazine

Cat. No.: B109296 Get Quote

Application Notes
This document provides a detailed protocol for the synthesis of 1-(4-Aminophenyl)-4-(4-
hydroxyphenyl)piperazine, a key intermediate in the production of various pharmaceuticals,

notably the antifungal agent Posaconazole.[1][2][3] The described methodology is a robust two-

step process involving an initial N-arylation reaction followed by a reduction of a nitro

intermediate. This protocol is intended for researchers, scientists, and professionals in the field

of organic synthesis and drug development. The synthesis is straightforward and utilizes

commercially available starting materials, making it suitable for laboratory-scale preparation.

The purity of the final product is typically high, and the protocol includes details for purification

and characterization.

The overall synthesis involves the reaction of 1-(4-hydroxyphenyl)piperazine with 1-fluoro-4-

nitrobenzene to yield an intermediate, N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine. This

intermediate is then subjected to a reduction reaction to convert the nitro group to an amine,

yielding the final product, 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine.
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1-(4-hydroxyphenyl)piperazine

+ K2CO3, DMSO
120-130 °C, 4h

Step 1:
N-Arylation

1-fluoro-4-nitrobenzene
Step 1:

N-Arylation

N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine + Na2S2O4, H2O/THF
Reflux, 2h

Step 2:
Reduction 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Click to download full resolution via product page

Caption: Overall reaction scheme for the synthesis of 1-(4-Aminophenyl)-4-(4-
hydroxyphenyl)piperazine.

Step 1: Synthesis of N-(4-hydroxyphenyl)-N'-(4'-
nitrophenyl)piperazine
This step involves the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with 1-(4-

hydroxyphenyl)piperazine.

Materials and Reagents:

Reagent/Material
Molar Mass ( g/mol
)

Amount (g) Moles (mmol)

1-(4-

hydroxyphenyl)pipera

zine

178.23 17.8 100

1-fluoro-4-

nitrobenzene
141.10 14.1 100

Potassium Carbonate

(K₂CO₃)
138.21 27.6 200

Dimethyl sulfoxide

(DMSO)
- 200 mL -
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Procedure:

A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a

thermometer, and a reflux condenser is charged with 1-(4-hydroxyphenyl)piperazine (17.8 g,

100 mmol), potassium carbonate (27.6 g, 200 mmol), and dimethyl sulfoxide (200 mL).

The mixture is stirred at room temperature for 15 minutes.

1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) is added to the suspension.

The reaction mixture is heated to 120-130 °C and maintained at this temperature for 4 hours.

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, the mixture is cooled to room temperature and poured into 1 L

of ice-water with stirring.

The resulting yellow precipitate is collected by vacuum filtration and washed with water until

the filtrate is neutral.

The crude product is recrystallized from ethanol to afford N-(4-hydroxyphenyl)-N'-(4'-

nitrophenyl)piperazine as a yellow solid.

Expected Yield and Characterization:

Parameter Value

Yield 85-90%

Melting Point 188-192 °C[4][5]

Appearance Pale Yellow Solid[4]

Step 2: Synthesis of 1-(4-Aminophenyl)-4-(4-
hydroxyphenyl)piperazine
This step involves the reduction of the nitro group of the intermediate to an amino group using

sodium dithionite.
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Materials and Reagents:

Reagent/Material
Molar Mass ( g/mol
)

Amount (g) Moles (mmol)

N-(4-hydroxyphenyl)-

N'-(4'-

nitrophenyl)piperazine

299.32 29.9 100

Sodium Dithionite

(Na₂S₂O₄)
174.11 87.0 500

Tetrahydrofuran (THF) - 250 mL -

Water - 250 mL -

Procedure:

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux

condenser, a solution of N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (29.9 g, 100

mmol) in 250 mL of THF is prepared.

A solution of sodium dithionite (87.0 g, 500 mmol) in 250 mL of water is added to the flask.

The mixture is heated to reflux and maintained for 2 hours with vigorous stirring. The reaction

progress can be monitored by TLC.

After completion, the reaction mixture is cooled to room temperature. The organic layer is

separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The resulting crude product is purified by column chromatography on silica gel using a

mixture of ethyl acetate and hexane as the eluent to give 1-(4-Aminophenyl)-4-(4-
hydroxyphenyl)piperazine as an off-white solid.

Expected Yield and Characterization:
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Parameter Value

Yield 75-80%

Purity (HPLC) >98%[6]

Appearance Off-white solid

Alternative Reduction Method: Catalytic
Hydrogenation
An alternative and common method for the reduction of the nitro group is catalytic

hydrogenation.[7][8]

Materials and Reagents:

Reagent/Material
Molar Mass ( g/mol
)

Amount (g) Moles (mmol)

N-(4-hydroxyphenyl)-

N'-(4'-

nitrophenyl)piperazine

299.32 29.9 100

10% Palladium on

Carbon (Pd/C)
- 1.5 g -

Methanol - 300 mL -

Hydrogen Gas (H₂) - 1-5 atm -

Procedure:

N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (29.9 g, 100 mmol) is dissolved in

methanol (300 mL) in a hydrogenation vessel.

10% Pd/C (1.5 g) is carefully added to the solution.

The vessel is connected to a hydrogen source and purged with hydrogen gas.
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The reaction mixture is stirred under a hydrogen atmosphere (1-5 atm) at room temperature

for 4-6 hours.[7]

Upon completion of the reaction (monitored by TLC or HPLC), the catalyst is removed by

filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure to yield the crude product.

The product can be further purified by recrystallization from a suitable solvent system like

ethanol/water.

Quantitative Data Summary
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Step 1: N-Arylation

Step 2: Reduction

Mix 1-(4-hydroxyphenyl)piperazine,
K2CO3, and DMSO

Add 1-fluoro-4-nitrobenzene

Heat to 120-130 °C for 4h

Cool and precipitate in ice-water

Filter and wash the precipitate

Recrystallize from ethanol

Intermediate:
N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine

Dissolve intermediate in THF

Proceed to Reduction

Add aqueous Na2S2O4 solution

Reflux for 2h

Cool and perform liquid-liquid extraction

Dry and concentrate organic phase

Purify by column chromatography

Final Product:
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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